2,5-Dichloro-4'-pyrrolidinomethyl benzophenone
CAS No.: 898776-83-5
Cat. No.: VC3872781
Molecular Formula: C18H17Cl2NO
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898776-83-5 |
|---|---|
| Molecular Formula | C18H17Cl2NO |
| Molecular Weight | 334.2 g/mol |
| IUPAC Name | (2,5-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H17Cl2NO/c19-15-7-8-17(20)16(11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
| Standard InChI Key | FHUFVBWDHVGEOW-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
| Canonical SMILES | C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Introduction
2,5-Dichloro-4'-pyrrolidinomethyl benzophenone is an organic compound with the Chemical Abstracts Service (CAS) number 898776-83-5. It belongs to the benzophenone class, which is known for its diverse applications in chemistry and pharmacology. This compound is characterized by its empirical formula, C18H17Cl2NO, and a molecular weight of 334.24 g/mol .
Synthesis and Reactions
The synthesis of 2,5-Dichloro-4'-pyrrolidinomethyl benzophenone typically involves reactions that form the benzophenone backbone and then introduce the pyrrolidinomethyl group. Common reactions include oxidation and reduction processes, which can lead to the formation of carboxylic acids, ketones, alcohols, or other derivatives.
Oxidation and Reduction Reactions
-
Oxidation: This process can result in the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
-
Reduction: Reduction reactions may yield alcohols or other reduced derivatives, which can be further modified for specific applications.
Safety and Handling
Handling 2,5-Dichloro-4'-pyrrolidinomethyl benzophenone requires caution due to its potential chemical reactivity and unknown biological effects. It is essential to consult a Safety Data Sheet (SDS) for specific safety precautions and handling guidelines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume